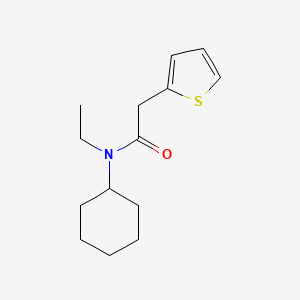

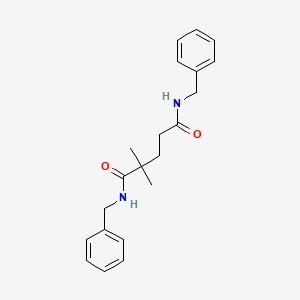

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide and related compounds involves complex reactions that aim to achieve specific molecular configurations for desired properties. A study by Costello et al. (1991) on opioid kappa agonists highlights the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, showing the intricacies involved in achieving potent biological activities through structural modifications (Costello et al., 1991). Similarly, the work by Elgemeie et al. (1988) on the synthesis of thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide demonstrates the versatility of precursor compounds in generating heterocyclic structures (Elgemeie et al., 1988).

Molecular Structure Analysis

Understanding the molecular structure of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide is crucial for predicting its chemical behavior and interactions. The crystal structure analysis by Mukhtar et al. (2012) of a similar compound provides insights into the spatial arrangement and potential reactivity of such molecules (Mukhtar et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide is influenced by its functional groups and molecular structure. Studies on related compounds, such as those by Dyachenko et al. (2004), explore the Michael reaction for synthesizing substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine derivatives, providing a glimpse into the compound's versatility in chemical reactions (Dyachenko et al., 2004).

Physical Properties Analysis

The physical properties of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide, such as melting point, solubility, and crystallinity, are essential for its application in various industries. The study of the crystal structure and molecular packing can provide insights into these properties, as demonstrated by the analysis of related compounds (Wang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide in various chemical processes. Research on similar molecules, such as the copolymerization study by Wang et al. (2005), sheds light on the compound's potential in material science and chemistry (Wang et al., 2005).

科学的研究の応用

Heterocyclic Synthesis and Chemical Properties

Synthetic Approaches to Heterocycles : Research highlights the utility of related compounds in synthesizing diverse heterocyclic structures, indicating the potential of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide in similar applications. For instance, the synthesis of thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide showcases methods that could be adapted for N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide, expanding the repertoire of heterocyclic compounds (Elgemeie, Elfahham, & Nabey, 1988).

Catalysis and Reaction Mechanisms : The use of N,O-bis(trimethylsilyl)acetamide and dicyclohexyl carbodimide as catalysts in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones demonstrates the chemical versatility of similar acetamide compounds in facilitating multi-component reactions (Murthy, Rajack, & Yuvaraj, 2016).

Copolymerization Processes : The incorporation of cyclohexene in ethylene copolymerization catalyzed by nonbridged half-titanocenes containing aryloxo ligand underscores the role of acetamide derivatives in polymer chemistry. This suggests that compounds like N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide could influence the development of new polymeric materials (Wang, Fujiki, & Nomura, 2005).

Application in Synthesis of Novel Compounds

Radical Cyclization for Spirocyclohexadienones : The radical cyclization of aryl radicals to generate spirocyclohexadienones illustrates the potential for N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide to serve as a precursor in the synthesis of complex molecular architectures, contributing to the fields of medicinal chemistry and material science (Gonzalez-Lopez de Turiso & Curran, 2005).

Chemoselective Acetylation : The chemoselective acetylation of 2-aminophenol using immobilized lipase highlights the broader utility of acetamide derivatives in facilitating selective transformations, crucial for synthesizing pharmaceutical intermediates and fine chemicals (Magadum & Yadav, 2018).

Enamine Chemistry : Studies on the synthesis, thiation, and reduction of lactams from enamines derived from cyclohexanones or cyclopentanones, involving reactions with acrylamide, showcase the intricate chemical reactions that N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide could potentially undergo. This demonstrates its relevance in creating complex molecules with significant biological or material properties (El‐Barbary, Carlsson, & Lawesson, 1982).

特性

IUPAC Name |

N-cyclohexyl-N-ethyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-2-15(12-7-4-3-5-8-12)14(16)11-13-9-6-10-17-13/h6,9-10,12H,2-5,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTJZXSKLQSKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)